4'-Methoxy-3-pyrrolidinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-3-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO2 It is characterized by the presence of a methoxy group attached to the benzene ring and a pyrrolidinomethyl group attached to the benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-pyrrolidinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone Core: The initial step involves the preparation of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide and a base such as potassium carbonate.
Attachment of Pyrrolidinomethyl Group: The final step involves the nucleophilic substitution reaction where the pyrrolidinomethyl group is attached to the benzophenone core. This is achieved by reacting the benzophenone derivative with pyrrolidine and formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of 4’-Methoxy-3-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts acylation and subsequent methylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4’-Methoxy-3-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxybenzophenone: Lacks the pyrrolidinomethyl group, making it less complex.
3-Pyrrolidinomethylbenzophenone: Lacks the methoxy group, affecting its chemical properties.
4’-Hydroxy-3-pyrrolidinomethyl benzophenone: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.
Uniqueness
4’-Methoxy-3-pyrrolidinomethyl benzophenone is unique due to the presence of both the methoxy and pyrrolidinomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRDXGCFSJVULR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643184 |
Source
|
Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-06-4 |
Source
|
Record name | Methanone, (4-methoxyphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.